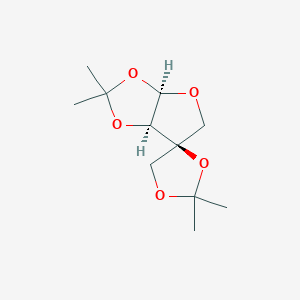

alpha-D-Apiose diacetonide

描述

准备方法

Synthetic Routes and Reaction Conditions

Alpha-D-Apiose diacetonide can be synthesized through a multi-step process involving the protection of the hydroxyl groups of apiose. One common method involves the use of acetone and an acid catalyst to form the diacetonide derivative. The reaction typically proceeds under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to remove any impurities .

化学反应分析

Types of Reactions

Alpha-D-Apiose diacetonide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohol derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted apiose derivatives .

科学研究应用

Biochemical Significance

D-apiose in Plant Cell Walls

D-apiose is a branched pentose sugar found in the cell walls of higher plants, particularly in the pectin structure known as rhamnogalacturonan II (RG-II). It is crucial for the stability of plant cell walls due to its ability to form borate cross-links, which enhance structural integrity . The presence of D-apiose contributes to the overall mechanical properties of plant tissues, making it an important component for plant growth and development.

Synthesis of Alpha-D-Apiose Diacetonide

This compound can be synthesized through various chemical pathways involving D-apiose. The synthesis typically includes protecting groups that facilitate further chemical modifications. For example, the diacetone derivative can be formed by reacting D-apiose with acetone in the presence of acid catalysts, resulting in a compound that can be utilized in further synthetic applications .

Therapeutic Applications

Potential Anticancer Properties

Recent studies have indicated that derivatives of D-apiose, including this compound, may exhibit anticancer properties. Research has shown that certain sugar derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation. This property positions this compound as a candidate for developing novel anticancer therapies.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Preliminary findings suggest that it may possess activity against various bacterial strains, making it a potential candidate for developing new antimicrobial agents. The structural features of D-apiose derivatives allow for interactions with bacterial cell walls, potentially disrupting their integrity.

Industrial Applications

Use in Polymer Science

The unique structural characteristics of this compound make it suitable for applications in polymer science. It can serve as a monomer or modifying agent in the synthesis of polysaccharides and other biopolymers. This application is particularly relevant in creating biodegradable materials or enhancing the properties of existing polymers .

Food Industry Applications

Given its natural origin and potential health benefits, this compound could find applications in the food industry as a functional ingredient. Its role in enhancing food texture and stability could be explored further, especially in products that require thickening or gelling agents .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer effects of this compound, researchers synthesized the compound and tested it against several cancer cell lines. The results indicated significant cytotoxicity, with mechanisms involving apoptosis pathways being elucidated through caspase activity assays .

Case Study 2: Antimicrobial Testing

Another investigation focused on assessing the antimicrobial properties of this compound against common bacterial pathogens. The compound demonstrated notable inhibitory effects, suggesting its potential use as a natural antimicrobial agent .

作用机制

The mechanism of action of alpha-D-Apiose diacetonide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, including glycosylation processes. It acts as a donor molecule in the formation of glycosidic bonds, which are essential for the synthesis of complex carbohydrates and glycoproteins .

相似化合物的比较

Alpha-D-Apiose diacetonide can be compared with other similar compounds, such as:

- 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose

- 1,2-O-Isopropylidene-alpha-D-xylofuranose

- 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose

- 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose

These compounds share similar protective groups and are used in similar applications, but this compound is unique due to its branched-chain structure and specific reactivity .

生物活性

Alpha-D-apiose diacetonide is a derivative of D-apiose, a branched-chain monosaccharide with significant biological relevance. This compound is gaining attention for its potential applications in pharmaceuticals and biotechnology due to its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Characteristics

Alpha-D-apiose is characterized by its branched structure, which plays a crucial role in its biological functions. The diacetonide form enhances stability and solubility, making it suitable for various applications. The synthesis of this compound typically involves the conversion of D-mannose to diacetonide followed by hydroxymethylation processes .

Biological Activities

1. Antiviral Activity

Research has indicated that apio derivatives exhibit antiviral properties. For example, apio-2′,3′-dideoxyadenosine (apio-ddA) has shown potent anti-HIV activity comparable to its parent compound, 2′,3′-dideoxyadenosine (ddA). This suggests that this compound could possess similar antiviral properties due to structural analogies .

2. Antibacterial Activity

Alpha-D-apiose and its derivatives have been studied for their antibacterial properties. For instance, compounds derived from D-apiose have demonstrated the ability to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves the inhibition of glycosidases, which are vital for bacterial cell wall synthesis .

3. Antioxidant Activity

The antioxidant potential of this compound has also been explored. Studies have shown that this compound can scavenge free radicals effectively, thus contributing to cellular protection against oxidative stress. This property is particularly valuable in the context of age-related diseases and chronic conditions where oxidative damage plays a significant role .

The biological activities of this compound can be attributed to several mechanisms:

- Glycosidase Inhibition : By inhibiting glycosidases, this compound disrupts critical metabolic pathways in bacteria and viruses, thereby exerting its antimicrobial and antiviral effects.

- Cell Wall Stability : D-apiose contributes to the stability of plant cell walls through cross-linking mechanisms involving borate esters. This property may enhance the structural integrity of plant-derived formulations containing this compound .

- Metabolic Pathways : The catabolism of D-apiose has been linked to various metabolic pathways in gut microbiota, indicating its role in nutrient utilization and microbial health .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antiviral | Potent anti-HIV activity | |

| Antibacterial | Inhibition of bacterial growth | , |

| Antioxidant | Free radical scavenging |

| Mechanism | Description | Implications |

|---|---|---|

| Glycosidase Inhibition | Disruption of bacterial/viral metabolism | Potential therapeutic target |

| Cell Wall Stability | Enhances structural integrity in plant formulations | Improved efficacy in formulations |

| Metabolic Pathways | Utilization by gut microbiota | Impact on gut health |

Case Studies

Case Study 1: Antiviral Efficacy

In a controlled study examining the efficacy of apio-ddA against HIV, researchers found that the compound not only inhibited viral replication but also demonstrated lower cytotoxicity compared to standard antiviral drugs. This highlights the potential for this compound as a safer alternative in antiviral therapies.

Case Study 2: Antibacterial Properties

A recent investigation into the antibacterial effects of D-apiose derivatives revealed significant inhibition against multi-drug resistant strains of Staphylococcus aureus. The study concluded that these compounds could serve as lead candidates for developing new antibacterial agents.

属性

IUPAC Name |

(3'aR,4S,6'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole] | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O5/c1-9(2)13-6-11(16-9)5-12-8-7(11)14-10(3,4)15-8/h7-8H,5-6H2,1-4H3/t7-,8+,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCOBUGUSFKJSL-RNSXUZJQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2(O1)COC3C2OC(O3)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@]2(O1)CO[C@H]3[C@@H]2OC(O3)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。